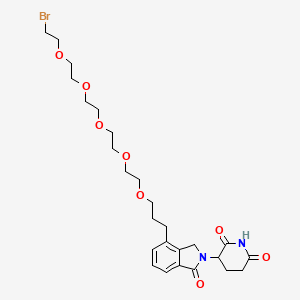
Phthalimidinoglutarimide-C3-PEG4-C2-Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalimidinoglutarimide-C3-PEG4-C2-Br is a complex organic compound that has garnered significant interest in the fields of chemistry and biomedicine. This compound is known for its unique structure, which includes a phthalimide group, a glutarimide moiety, and a polyethylene glycol (PEG) linker, terminated with a bromine atom. The combination of these functional groups makes it a versatile building block for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-C3-PEG4-C2-Br typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a PEG chain. The final step involves the introduction of the bromine atom. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phthalimidinoglutarimide-C3-PEG4-C2-Br undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Like sodium borohydride for reduction.
Catalysts: Palladium or copper catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex bioconjugates.
Scientific Research Applications
Phthalimidinoglutarimide-C3-PEG4-C2-Br has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the development of bioconjugates for targeted drug delivery.
Medicine: Investigated for its potential in creating novel therapeutics, particularly in the field of targeted protein degradation.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Phthalimidinoglutarimide-C3-PEG4-C2-Br involves its ability to interact with specific molecular targets. The phthalimide and glutarimide groups can bind to proteins, while the PEG linker provides flexibility and solubility. The bromine atom can be used for further functionalization, allowing the compound to be tailored for specific applications. The molecular pathways involved often include protein-protein interactions and enzymatic modifications.
Comparison with Similar Compounds
Phthalimidinoglutarimide-C3-PEG4-C2-Br can be compared with similar compounds such as:
Phthalimidinoglutarimide-5’-C3-O-PEG4-C2-amine HCl: Another compound with a similar structure but different terminal functional group.
Phthalimidinoglutarimide-C3-O-PEG4-C2-acid: Contains an acid group instead of bromine.
Pomalidomide-based compounds: Used in targeted protein degradation but with different linker and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which provides versatility in chemical modifications and applications.
Properties
Molecular Formula |
C26H37BrN2O8 |
|---|---|
Molecular Weight |
585.5 g/mol |
IUPAC Name |
3-[7-[3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C26H37BrN2O8/c27-8-10-34-12-14-36-16-18-37-17-15-35-13-11-33-9-2-4-20-3-1-5-21-22(20)19-29(26(21)32)23-6-7-24(30)28-25(23)31/h1,3,5,23H,2,4,6-19H2,(H,28,30,31) |
InChI Key |
SNVDHSIPQJDEOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


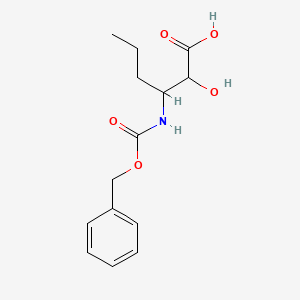
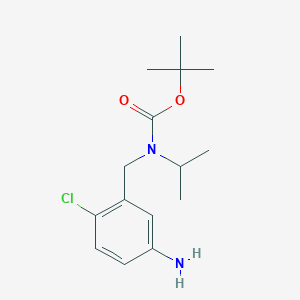
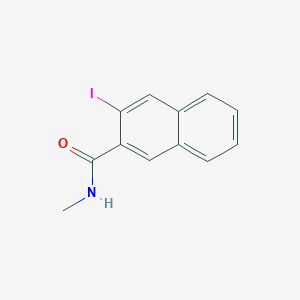
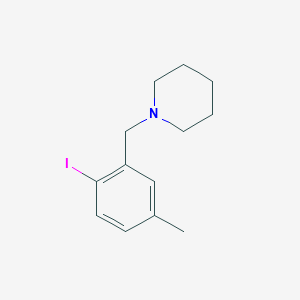
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14776158.png)

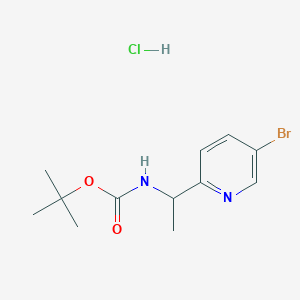
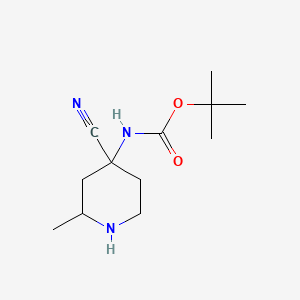
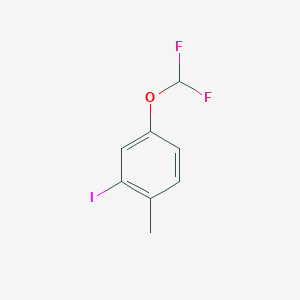
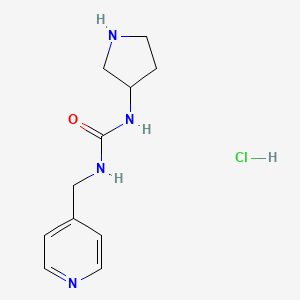
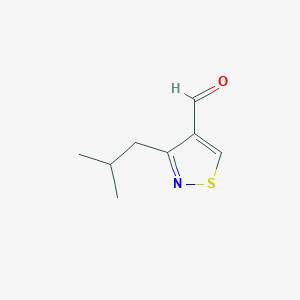
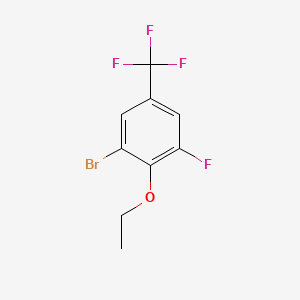
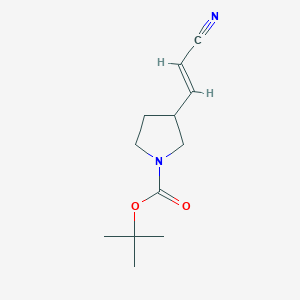
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide](/img/structure/B14776224.png)
